molecular formula C7H16O2 B13998009 Heptane-2,3-diol CAS No. 21508-07-6

Heptane-2,3-diol

Cat. No.: B13998009
CAS No.: 21508-07-6
M. Wt: 132.20 g/mol
InChI Key: VUVZASHBYYMLRC-UHFFFAOYSA-N
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Description

Heptane-2,3-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of heptane-2,3-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of heptane-2,3-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: Heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), inert solvents like THF.

    Substitution: Acyl chlorides, base catalysts.

Major Products Formed:

    Oxidation: Heptane-2,3-dione.

    Reduction: Heptane.

    Substitution: Esters and other substituted derivatives.

Mechanism of Action

The mechanism by which heptane-2,3-diol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and other proteins, altering their activity and function. For example, it can act as a substrate for certain oxidoreductases, leading to the formation of heptane-2,3-dione . The molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Heptane-2,3-diol can be compared with other similar diols and related compounds:

Uniqueness: this compound’s unique positioning of hydroxyl groups allows for specific interactions and reactivity patterns not observed in its isomers or cyclic counterparts. This makes it valuable in targeted synthetic applications and specialized industrial processes .

Properties

CAS No.

21508-07-6

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

heptane-2,3-diol

InChI

InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3

InChI Key

VUVZASHBYYMLRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)O)O

Origin of Product

United States

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